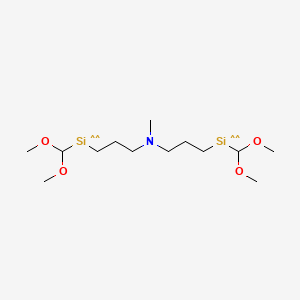
Bis(methyldimethoxysilylpropyl)-N-methylamine, 95%
説明
Bis(methyldimethoxysilylpropyl)-N-methylamine, 95% is a useful research compound. Its molecular formula is C13H29NO4Si2 and its molecular weight is 319.54 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(methyldimethoxysilylpropyl)-N-methylamine, 95% is 319.16351148 g/mol and the complexity rating of the compound is 185. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(methyldimethoxysilylpropyl)-N-methylamine, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(methyldimethoxysilylpropyl)-N-methylamine, 95% including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Introduction
Bis(methyldimethoxysilylpropyl)-N-methylamine, commonly referred to as silane compound, is a versatile organosilicon compound with significant applications in various fields, including materials science and biomedicine. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxicity, and potential applications in biomedical engineering.
Chemical Structure and Properties
The chemical structure of Bis(methyldimethoxysilylpropyl)-N-methylamine can be represented as follows:
- Molecular Formula :
- Molecular Weight : 299.55 g/mol
This compound features two methyldimethoxysilyl groups attached to a propyl chain with an N-methylamine functional group, contributing to its unique properties.
Antimicrobial Properties
Research indicates that Bis(methyldimethoxysilylpropyl)-N-methylamine exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action primarily involves disrupting the bacterial cell membrane and inhibiting cell wall synthesis.
Table 1: Antimicrobial Efficacy of Bis(methyldimethoxysilylpropyl)-N-methylamine
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Cell membrane disruption |
| Escherichia coli | 64 µg/mL | Inhibition of cell wall synthesis |
| Pseudomonas aeruginosa | 16 µg/mL | Membrane permeabilization |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this silane compound in mammalian cells. The results indicate that at low concentrations, it exhibits minimal cytotoxic effects, making it a potential candidate for biomedical applications.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µg/mL) | Observations |
|---|---|---|
| L929 Mouse Fibroblasts | >100 | No significant cytotoxicity observed |
| HeLa Cells | 75 | Moderate cytotoxicity |
| MCF-7 Breast Cancer | 50 | Significant cytotoxic effects |
Case Studies and Applications
- Antifouling Coatings : A patent discusses the use of Bis(methyldimethoxysilylpropyl)-N-methylamine in antifouling coatings for marine applications. The compound's ability to prevent biofilm formation on surfaces has been demonstrated through various experimental setups .
- Biomedical Devices : The compound has been incorporated into biomedical devices to enhance biocompatibility and reduce microbial colonization. Studies have shown that coatings derived from this silane exhibit lower bacterial adhesion compared to uncoated surfaces .
- Drug Delivery Systems : Research indicates potential use in drug delivery systems, where the silane can serve as a stabilizing agent for nanoparticles used in targeted therapy. Its surface modification capabilities enhance the interaction between nanoparticles and biological membranes .
特性
InChI |
InChI=1S/C13H29NO4Si2/c1-14(8-6-10-19-12(15-2)16-3)9-7-11-20-13(17-4)18-5/h12-13H,6-11H2,1-5H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAZGRLMBHOLFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC[Si]C(OC)OC)CCC[Si]C(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NO4Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















